![molecular formula C15H15NO2 B5502273 4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

4-[(4-methylbenzyl)oxy]benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(4-methylbenzyl)oxy]benzaldehyde oxime often involves the use of oximes with o-hydroxybenzyl alcohols under visible light-based organocatalytic conditions. A study by Qi et al. (2023) developed a formal [4 + 2] cycloaddition of oximes with o-hydroxybenzyl alcohols to synthesize diverse 1,3-benzoxazine derivatives, showcasing the synthetic versatility of oxime-based compounds (Qi et al., 2023).

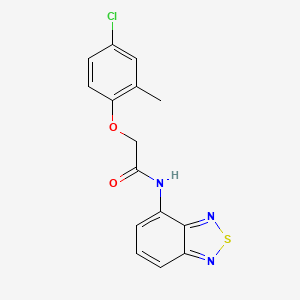

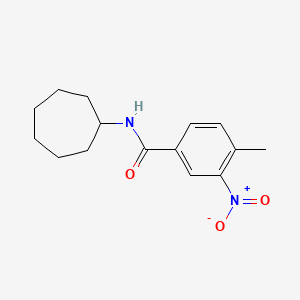

Molecular Structure Analysis

The molecular structure of related benzaldehyde oxime derivatives has been extensively analyzed using various spectroscopic techniques. For instance, the computational analysis of benzofuran coumarin derivatives by Mallikarjunaiah et al. (2021) provides insight into the electronic structure and potential reactivity of these compounds, indicating the structural diversity and complexity of benzaldehyde oxime derivatives (Mallikarjunaiah et al., 2021).

Chemical Reactions and Properties

Benzaldehyde oxime compounds participate in various chemical reactions, including oxidative reactions and cycloadditions. For example, Sarma et al. (2015) demonstrated the synthesis of benzaldehyde derivatives by oxygenation of methylarenes using a polyoxometalate oxygen donor, highlighting the reactivity of these compounds in oxidation reactions (Sarma et al., 2015).

Physical Properties Analysis

The physical properties of benzaldehyde oxime derivatives vary widely depending on their specific substituents and structure. Studies on similar compounds indicate that these properties can be tailored through synthetic modifications to suit specific applications, such as altering solubility or thermal stability.

Chemical Properties Analysis

The chemical properties of 4-[(4-methylbenzyl)oxy]benzaldehyde oxime and its derivatives are characterized by their reactivity towards various chemical transformations. This includes their ability to undergo nucleophilic addition reactions, their participation in cycloadditions, and their susceptibility to oxidation. The study by Kaya and Bilici (2006) on the oxidative polycondensation of related compounds underlines the potential for creating polymers with specific chemical functionalities (Kaya & Bilici, 2006).

Scientific Research Applications

Atmospheric Chemistry and Environmental Implications

Research has identified various carbonyls and dicarbonyls formed from the OH radical-initiated reactions of aromatic hydrocarbons and other volatile organic compounds emitted into the atmosphere. These compounds, including benzaldehyde and its derivatives, are significant due to their roles in air quality and chemical reactivity in the environment (Obermeyer et al., 2009).

Catalytic Oxidation Processes

Studies have shown that methoxy substituted benzyl derivatives, including benzaldehydes, can be formed through oxidation reactions involving high-valent oxoruthenium compounds and sulfides. These findings highlight the compound's utility in distinguishing between different types of oxidants and understanding their mechanisms of action (Lai, Lepage, & Lee, 2002).

Photocatalysis and Organic Synthesis

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes has been achieved with high conversion and selectivity under visible light irradiation. This process underscores the potential of using 4-[(4-methylbenzyl)oxy]benzaldehyde oxime in photocatalytic applications for the selective synthesis of valuable chemical products (Higashimoto et al., 2009).

Plant Growth Regulation

Research into benzaldehyde O-alkyloximes has demonstrated their potential as plant growth regulators, with specific substitutions on the benzene ring enhancing phytotoxic activity. These studies provide a foundation for exploring the effects of 4-[(4-methylbenzyl)oxy]benzaldehyde oxime on plant growth and development (Yoshikawa & Doi, 1998).

Antioxidative Properties

Catecholoximes derived from hydroxylated benzaldehydes have been investigated for their antioxidative potential, showing excellent properties in scavenging radicals and protecting lipids from autoxidation. This research suggests that 4-[(4-methylbenzyl)oxy]benzaldehyde oxime could serve as a potent antioxidant in various applications (Ley & Bertram, 2002).

Safety and Hazards

While specific safety and hazard information for “4-[(4-methylbenzyl)oxy]benzaldehyde oxime” is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12-2-4-14(5-3-12)11-18-15-8-6-13(7-9-15)10-16-17/h2-10,17H,11H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTLIJZLYKZLKA-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)